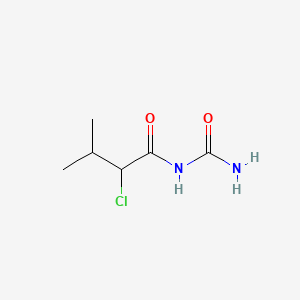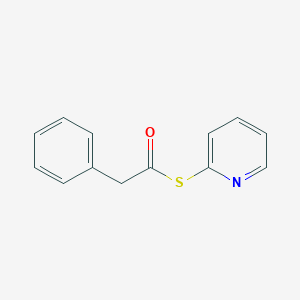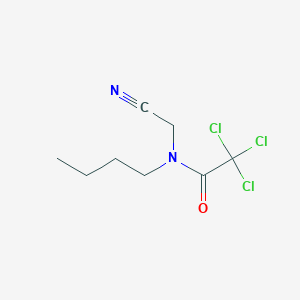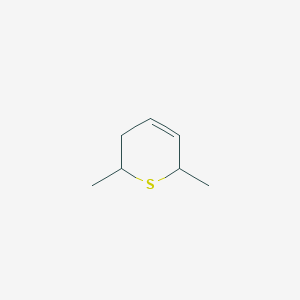
1-(2-Chloro-3-methylbutanoyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-3-methylbutanoyl)urea is an organic compound characterized by the presence of a chloro group, a methyl group, and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-methylbutanoyl)urea typically involves the reaction of 2-chloro-3-methylbutanoyl chloride with urea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent quality and yield of the product.
化学反应分析
Types of Reactions: 1-(2-Chloro-3-methylbutanoyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and urea.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products include substituted ureas.
Hydrolysis: Products include carboxylic acids and urea.
Oxidation and Reduction: Products include oxides or amines.
科学研究应用
1-(2-Chloro-3-methylbutanoyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Chloro-3-methylbutanoyl)urea involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the inhibition of enzyme activities or disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
1-(2-Chloro-3-methylbutanoyl)thiourea: Similar structure but contains a thiourea moiety instead of urea.
1-(2-Chloro-3-methylbutanoyl)guanidine: Contains a guanidine group instead of urea.
1-(2-Chloro-3-methylbutanoyl)carbamate: Contains a carbamate group instead of urea.
Uniqueness: 1-(2-Chloro-3-methylbutanoyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its urea moiety allows for hydrogen bonding interactions, while the chloro and methyl groups contribute to its lipophilicity and electrophilicity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and potential for diverse reactions make it a valuable compound for further research and development.
属性
CAS 编号 |
61345-66-2 |
|---|---|
分子式 |
C6H11ClN2O2 |
分子量 |
178.62 g/mol |
IUPAC 名称 |
N-carbamoyl-2-chloro-3-methylbutanamide |
InChI |
InChI=1S/C6H11ClN2O2/c1-3(2)4(7)5(10)9-6(8)11/h3-4H,1-2H3,(H3,8,9,10,11) |
InChI 键 |
MVPOUIVDKJJYLB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)NC(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amino}heptanoate](/img/structure/B14591464.png)


![1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]-](/img/structure/B14591473.png)
![1-Methyl-1-silabicyclo[2.2.1]heptane](/img/structure/B14591487.png)
![2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14591490.png)
![2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14591495.png)

![1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one](/img/structure/B14591515.png)
![Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol](/img/structure/B14591518.png)


